6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

Structural isomer differentiation Regioisomeric comparison Pyrimidine substitution SAR

6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2, molecular formula C₁₃H₁₄N₂OS, MW 246.33 Da) is a synthetic heterocyclic compound belonging to the 4-benzylthiopyrimidin-2(1H)-one subclass. It features a pyrimidin-2(1H)-one core with a methyl substituent at the 6-position and a 3-methylbenzylthioether at the 4-position.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 898441-16-2
Cat. No. B2921464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
CAS898441-16-2
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C
InChIInChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
InChIKeyBGFUOGIXCIVOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2): Structural and Physicochemical Baseline for Procurement Evaluation


6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2, molecular formula C₁₃H₁₄N₂OS, MW 246.33 Da) is a synthetic heterocyclic compound belonging to the 4-benzylthiopyrimidin-2(1H)-one subclass . It features a pyrimidin-2(1H)-one core with a methyl substituent at the 6-position and a 3-methylbenzylthioether at the 4-position. Calculated physicochemical properties include a cLogP of 2.6, topological polar surface area of 66.4 Ų, and two hydrogen bond donors and two acceptors . The compound is commercially available through several screening compound vendors (e.g., Life Chemicals catalog F2585-0133) but lacks representation in major bioactivity databases such as ChEMBL, BindingDB, or PubChem BioAssay [1]. No peer-reviewed primary research articles specifically characterizing this compound were identified in PubMed, ACS Publications, or RSC journals as of the search date.

1
Screening vendor compound (Life Chemicals F2585-0133); no ChEMBL/BindingDB entry
2
Computed drug-like profile within Rule-of-5; supports permeability assessment
3
Regioisomeric identity (6-methyl) critical — 5-methyl analog differs in electronic and steric profile

Why In-Class 4-Benzylthiopyrimidin-2(1H)-one Analogs Cannot Simply Substitute for 6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2)


Within the 4-benzylthiopyrimidin-2(1H)-one series, the precise position of methyl substitution—on both the pyrimidine ring (6- vs. 5-position) and the benzylthio moiety (3-methyl vs. 2-methyl or unsubstituted)—critically modulates lipophilicity, electronic distribution, and steric presentation of the thioether side chain . The 6-methyl group on the pyrimidinone ring exerts an electron-donating effect that alters the tautomeric equilibrium of the 2(1H)-one moiety and affects hydrogen-bonding capacity at the N1 and O2 positions, while the 3-methyl substituent on the benzyl ring introduces a meta-directing steric and electronic influence distinct from ortho- or para-substituted analogs [1]. These structural differences preclude simple interchangeability: a shift of the methyl from the 6- to 5-position (e.g., CAS 898445-76-6) repositions the electronic influence relative to the thioether, while removal of either methyl group (e.g., 4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one lacking the 6-methyl) reduces lipophilicity and alters molecular recognition surfaces . In the absence of published head-to-head comparative biological data, procurement decisions must rest on these quantifiable structural and physicochemical distinctions.

!
6-Methyl vs. 5-methyl pyrimidine regioisomer shifts electronic distribution and tautomeric preference, precluding direct interchange
!
3-Methylbenzylthio confers higher lipophilicity than unsubstituted benzylthio, altering membrane interaction profile without increasing polar surface area
!
No head-to-head bioactivity data vs. closest analogs; procurement must rely on structural differentiation evidence

Quantitative Differential Evidence for 6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2) vs. Closest Structural Analogs


Structural Differentiation: 6-Methyl vs. 5-Methyl Pyrimidine Substitution Pattern

The target compound carries a methyl group at the pyrimidine 6-position, whereas its closest regioisomer, 5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898445-76-6), bears the methyl at the 5-position . The 6-methyl group is conjugated with the C5–C6 double bond and is proximal to the N1 position of the 2(1H)-one system, affecting the tautomeric preference and the electron density at N1; the 5-methyl substitution in the comparator places the methyl adjacent to the C4-thioether linkage, directly influencing the steric environment of the benzylthio side chain [1]. This regioisomeric difference produces distinct InChI Keys (BGFUOGIXCIVOPK vs. comparator) and constitutes a non-interchangeable structural identity.

6-Me vs. 5-Me pyrimidine
Class-level inference
6-methyl: InChI Key BGFUOGIXCIVOPK; 5-methyl (CAS 898445-76-6): distinct InChI Key; ΔcLogP ≈ +0.2 to +0.4 for 6-isomer
Regioisomeric purity essential for SAR interpretation
Computed cLogP estimates; experimental confirmation lacking
Structural isomer differentiation Regioisomeric comparison Pyrimidine substitution SAR

Benzyl Ring Substitution Differentiation: 3-Methylbenzyl vs. Unsubstituted Benzylthio

The target compound incorporates a 3-methyl substituent on the benzyl ring of the 4-thioether moiety, whereas the analog 6-methyl-4-(benzylthio)pyrimidin-2(1H)-one carries an unsubstituted benzyl group . The 3-methyl group increases calculated lipophilicity (cLogP ~2.6 for target vs. estimated ~2.1–2.2 for the unsubstituted benzyl analog) and modifies the conformational preference of the thioether side chain through a meta steric effect [1]. Literature on thio-benzyl pyrimidines establishes that benzyl ring substitution patterns significantly influence antibacterial potency, with meta-substitution conferring distinct activity profiles compared to unsubstituted or ortho/para-substituted congeners [2].

3-Me-benzyl vs. benzyl
Class-level inference
ΔMW +14 Da; ΔcLogP +0.4–0.5; TPSA unchanged (66.4 Ų)
3-Methylbenzyl increases lipophilicity without expanding PSA, potentially affecting membrane permeability
No experimental permeability data; class-level SAR from thio-benzyl pyrimidines
Benzyl substitution effect Lipophilicity modulation Thioether SAR

Antibacterial Activity: Vendor-Reported MIC Data Against Staphylococcus aureus

Vendor-supplied biological activity data report that 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one exhibits a minimum inhibitory concentration (MIC) of <16 μg/mL against Staphylococcus aureus . This value is reported alongside two comparator compounds from the broader pyrimidine thioether class: ethyl 6-methyl-2-(benzylthio)-4-phenylpyrimidine (MIC = 8 μg/mL against Escherichia coli, a Gram-negative organism) and 2-(benzylthio)pyrimidines (MIC <32 μg/mL against Bacillus subtilis) . The data suggest that the target compound possesses detectable antibacterial activity, though direct head-to-head comparisons under standardized conditions are absent. It is critical to note that these values are sourced from a commercial vendor datasheet and cannot be verified against a peer-reviewed primary publication as of the search date.

Antibacterial MIC
Data to verify
MIC
Supports antimicrobial screening context; baseline activity signal
Assay method and strain subtype not specified; CLSI/EUCAST confirmation needed
Cytotoxicity IC50 panel
Data to verify
HCT116: 12.5 μM; MCF-7: 15.0 μM; A549: 18.0 μM
Cell-model endpoint review; HCT116 colon cancer cells most sensitive in panel
Assay protocol not reported; confirmatory testing required
Physicochemical comparison
Class-level inference
Target: MW 246, cLogP 2.6; dimethylbenzyl analog: MW ~260, cLogP ~3.0–3.2; TPSA ≈ 66.4 for both
Lower lipophilicity predicts improved aqueous solubility vs. dimethyl analog
Computed properties; experimental solubility and metabolic stability not measured
Procurement availability
Supplier data
Target: Life Chemicals $81–$372 (1–100 mg); closest analogs: no publicly posted pricing
Transparent multi-tier pricing supports procurement planning for screening campaigns
Research use only; prices subject to change; not GMP-grade
Antibacterial screening MIC determination Gram-positive activity

Anticancer Cytotoxicity: Vendor-Reported IC50 Values Across Three Human Cancer Cell Lines

According to the vendor datasheet, 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one was evaluated for in vitro cytotoxicity against three human cancer cell lines: HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma), yielding IC50 values of 12.5 μM, 15.0 μM, and 18.0 μM, respectively . The HCT116 colon cancer line showed the highest sensitivity, with an IC50 approximately 30% lower than that observed in the A549 lung cancer line—a differential that may reflect tissue-specific variations in compound uptake or target expression . These values place the compound in the moderate cytotoxicity range (10–20 μM). No IC50 data for direct structural analogs (e.g., the 5-methyl regioisomer or the des-methylbenzyl analog) are available from the same source to enable head-to-head comparison. No peer-reviewed publication confirms these values.

Cytotoxicity IC50 panel
Data to verify
HCT116: 12.5 μM; MCF-7: 15.0 μM; A549: 18.0 μM
Cell-model endpoint review; HCT116 colon cancer cells most sensitive in panel
Assay protocol not reported; confirmatory testing required
Cancer cell cytotoxicity IC50 profiling Antiproliferative activity

Calculated Physicochemical Profile vs. Drug-Likeness Benchmarks and Closest Analogs

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 246.33 Da (<500), cLogP = 2.6 (<5), H-bond donors = 2 (<5), H-bond acceptors = 2 (<10) [1]. Its topological PSA of 66.4 Ų falls within the range associated with reasonable oral bioavailability (<140 Ų per Veber rules) [1]. Compared to the 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one analog (MW ~260 Da, cLogP ~3.0–3.2 estimated), the target compound is 14 Da lighter and ~0.4–0.6 log units less lipophilic due to having one fewer methyl group on the benzyl ring . This positions the target compound closer to the center of oral drug-like chemical space, with lower lipophilicity potentially conferring advantages in aqueous solubility and reduced metabolic clearance risk relative to the dimethylbenzyl analog [2].

Physicochemical comparison
Class-level inference
Target: MW 246, cLogP 2.6; dimethylbenzyl analog: MW ~260, cLogP ~3.0–3.2; TPSA ≈ 66.4 for both
Lower lipophilicity predicts improved aqueous solubility vs. dimethyl analog
Computed properties; experimental solubility and metabolic stability not measured
Drug-likeness assessment Lipinski parameters Physicochemical comparator analysis

Commercial Availability and Pricing vs. Closest Analogs for Procurement Decision-Making

The target compound is commercially stocked by Life Chemicals (catalog F2585-0133) with pricing of $81.00 for 1 mg (≥90% purity), $103.50 for 5 mg, and $372.00 for 100 mg as of the most recent listing [1]. In contrast, the 5-methyl regioisomer (CAS 898445-76-6) and the 4-((2,5-dimethylbenzyl)thio)-6-methyl analog are listed by different vendors with variable stock status and no publicly posted pricing, potentially reflecting lower demand or more limited synthetic accessibility . The target compound's transparent multi-vendor availability and established pricing facilitate procurement planning for medium-throughput screening campaigns requiring 10–100 mg quantities. No GMP-grade material is available for any compound in this series [1].

Procurement availability
Supplier data
Target: Life Chemicals $81–$372 (1–100 mg); closest analogs: no publicly posted pricing
Transparent multi-tier pricing supports procurement planning for screening campaigns
Research use only; prices subject to change; not GMP-grade
Compound procurement Supplier comparison Screening library sourcing

Recommended Research and Procurement Application Scenarios for 6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2)


Focused Antibacterial Screening Against Gram-Positive Pathogens, Including MRSA

Based on the vendor-reported MIC of <16 μg/mL against Staphylococcus aureus , this compound is suitable as a starting point for Gram-positive antibacterial screening cascades. Researchers investigating pyrimidine-based antibacterials should prioritize this compound over the 5-methyl regioisomer (CAS 898445-76-6), as the 6-methyl substitution pattern has distinct electronic effects on the pyrimidinone tautomeric equilibrium that may influence target binding [1]. Confirmatory MIC determination under CLSI guidelines with ATCC reference strains (S. aureus ATCC 29213, E. faecalis ATCC 29212) and clinical MRSA isolates is recommended as the immediate next step .

Colorectal Cancer-Focused Antiproliferative Screening Using HCT116 as Primary Model

The vendor-reported IC50 of 12.5 μM against HCT116 colon carcinoma cells, combined with a favorable drug-likeness profile (MW 246 Da, cLogP 2.6, full Lipinski compliance) , supports prioritization of this compound for colorectal cancer antiproliferative screening. The lower IC50 in HCT116 relative to MCF-7 (15.0 μM) and A549 (18.0 μM) suggests tissue-type sensitivity worth exploring through expanded colon cancer line panels (e.g., HT-29, SW480, SW620) . The compound's moderate lipophilicity (cLogP 2.6) positions it favorably for cell permeability without the solubility liabilities associated with the more lipophilic 4-((2,5-dimethylbenzyl)thio) analog [2].

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Design

The pyrimidin-2(1H)-one core, substituted with a 4-benzylthioether and a 6-methyl group, presents a hydrogen-bond donor–acceptor pattern (N1–H, C2=O) capable of mimicking the ATP adenine recognition motif common to kinase hinge regions . This compound is suitable for inclusion in kinase-focused screening libraries, particularly for targets where the 3-methylbenzylthio substituent can extend into a hydrophobic back pocket adjacent to the ATP-binding site [1]. Its molecular weight (246 Da) and rotatable bond count (3) align with fragment-like properties, supporting use in fragment-based drug discovery campaigns where regioisomeric purity (6-methyl, not 5-methyl) is essential for reproducible crystallographic fragment screening [1][2].

Structure-Activity Relationship Studies of 4-Benzylthiopyrimidin-2(1H)-one Series

This compound represents the 6-methyl, 3-methylbenzyl substitution variant within a matrix of 4-benzylthiopyrimidin-2(1H)-one analogs that includes the 5-methyl regioisomer (CAS 898445-76-6), the des-6-methyl variant, and the unsubstituted benzyl analog . Procurement of all matrix members enables systematic SAR exploration of: (i) pyrimidine methyl position (6- vs. 5-), (ii) benzyl substitution (3-methyl vs. H vs. 2,5-dimethyl), and (iii) the contribution of the 2-carbonyl to activity . The compound's publicly posted multi-tier pricing from Life Chemicals ($81–$372 depending on quantity) facilitates cost-effective acquisition of the full analog matrix for comparative biological evaluation [1].

Application
Selection Property
Validation Focus
Antimicrobial screening (Gram-positive)
Vendor-reported anti-staphylococcal activity context
Confirmatory MIC under standardized conditions
Colorectal cancer cell screening
HCT116 colon carcinoma sensitivity endpoint context
Expanded colon cancer line panel profiling
Kinase inhibitor fragment library
Pyrimidin-2(1H)-one core; HBA/HBD pattern mimics ATP adenine
Crystallographic fragment screening with regioisomeric purity
SAR matrix expansion
Regioisomeric and substitution variants available
Systematic comparative biological evaluation
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